1,2,3,4-Butanetetracarboxylic acid
Overview
Description
1,2,3,4-Butanetetracarboxylic acid is an organic compound with the formula HO2CCH2CH(CO2H)CH(CO2H)CH2CO2H. It is one of the simplest stable tetra carboxylic acids and exists as two diastereomers: meso and the (R, R)/(S, S) pair. All forms are white solids . This compound is notable for its use in various industrial and scientific applications, particularly in the textile industry for permanent press clothing .
Mechanism of Action
Target of Action
The primary target of 1,2,3,4-Butanetetracarboxylic acid (BTCA) is cellulose , particularly within cotton fabrics . BTCA is utilized as a cross-linking agent, forming ester bonds with the hydroxyl groups in cellulose .
Mode of Action
BTCA interacts with its target through a two-step process: the formation of anhydride from adjacent carboxyl groups in BTCA and the esterification of anhydride with cellulose . This process is catalyzed by sodium hypophosphite (SHP), which reacts with BTCA anhydride to form BTCA-SHP compounds . These compounds have higher reactivity due to the lower electron cloud density of carbonyl groups, making them more susceptible to attack by hydroxyl groups in cellulose .
Biochemical Pathways
The biochemical pathway involved in the action of BTCA is the cross-linking of cellulose chains. This cross-linking improves the properties of the cellulose fabric, enhancing its anti-pilling, wrinkle resistance, and fire-retardant properties .
Result of Action
The result of BTCA’s action is the improved functionality of cotton fabric. BTCA-treated fabric shows improved anti-pilling, wrinkle resistance, and fire-retardant properties . It also enhances the water stability and ionic conductivity of nanocellulose membranes .
Action Environment
The efficacy and stability of BTCA’s action are influenced by environmental factors such as temperature. The rate of the cross-linking reaction is more sensitive to changes in curing temperature, especially when the temperature is higher than 150 °C . High temperature is more conducive to increasing the rate of crosslinking reactions compared with grafting reaction .
Biochemical Analysis
Biochemical Properties
It is known that it can react with cellulose in two steps: anhydride formation of adjacent carboxyl groups in 1,2,3,4-Butanetetracarboxylic acid and esterification of anhydride with cellulose . This reaction is generally catalyzed by alkaline salts including sodium hypophosphite .
Cellular Effects
The cellular effects of this compound are primarily observed in its interactions with cellulose, a key component of plant cell walls. The compound has been used to improve the properties of cotton fabric, showing improved anti-pilling, wrinkle resistance, and fire-retardant properties .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of an active intermediate anhydride and esterification of the anhydride with hydroxyl on the cellulose . The rate of the whole reaction depends on the rate of grafting reaction, which is related to the diffusion of free this compound in pores of cellulose .
Temporal Effects in Laboratory Settings
It is known that the compound can significantly improve the anti-wrinkle performance of treated cotton fabrics .
Metabolic Pathways
It is known that the compound can react with cellulose, a key component of plant cell walls .
Transport and Distribution
It is known that the compound can react with cellulose, a key component of plant cell walls .
Subcellular Localization
It is known that the compound can react with cellulose, a key component of plant cell walls .
Preparation Methods
1,2,3,4-Butanetetracarboxylic acid can be synthesized through several methods:
Oxidation of Tetrahydrophthalic Anhydride: This is a common method where tetrahydrophthalic anhydride is oxidized to produce this compound.
Oxidative Cleavage of Tetraphthalic Acid or Anhydride: This involves oxidation with ozone-containing gas followed by oxygen-containing gas, and then heating with a peroxide such as hydrogen peroxide at 100°C.
Reaction of 4,5-Dihydroxyhexahydrophthalic Acid with Nitric Acid: This method uses a vanadium catalyst like ammonium metavanadate to achieve a high yield of this compound.
Chemical Reactions Analysis
1,2,3,4-Butanetetracarboxylic acid undergoes various chemical reactions:
Esterification: It reacts with cellulose to form ester bonds, which is particularly useful in textile applications for imparting wrinkle resistance.
Crosslinking: It can crosslink with other molecules, such as in the formation of coordination polymers with zinc.
Anhydride Formation: The compound can form a dianhydride, which consists of two succinic anhydride-like rings.
Common reagents and conditions used in these reactions include:
Scientific Research Applications
1,2,3,4-Butanetetracarboxylic acid has a wide range of applications in scientific research:
Textile Industry: It is used as a formaldehyde-free durable press finishing agent for cotton fabrics, improving their wrinkle resistance and flame retardant properties.
Polymer Synthesis: It serves as a building block for the synthesis of specialized polymers used in resins, coatings, and adhesives.
Nanocellulose Membranes: It is used to fabricate flexible, free-standing nanocellulose membranes, enhancing their water stability and ionic conductivity.
Comparison with Similar Compounds
1,2,3,4-Butanetetracarboxylic acid can be compared with other similar compounds:
Citric Acid: Like this compound, citric acid is also used as a crosslinking agent in textile applications.
Succinic Acid: Both compounds can form anhydrides, but this compound forms a dianhydride with two succinic anhydride-like rings, making it unique.
Mellitic Acid: This compound, like this compound, has multiple carboxyl groups, but it is less commonly used in textile applications.
Properties
IUPAC Name |
butane-1,2,3,4-tetracarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O8/c9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAUUQHSCNMCAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O8 | |
Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6024670 | |
Record name | 1,2,3,4-Butanetetracarboxylic acid | |
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Molecular Weight |
234.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Leaflets (from water) or white powder. (NTP, 1992), Solid; [CAMEO] Off-white powder; [Alfa Aesar MSDS] | |
Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/19919 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2,3,4-Butanetetracarboxylic acid | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |
Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
1703-58-8 | |
Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/19919 | |
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Record name | 1,2,3,4-Butanetetracarboxylic acid | |
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Record name | 1703-58-8 | |
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Record name | 1,2,3,4-Butanetetracarboxylic acid | |
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Record name | 1,2,3,4-Butanetetracarboxylic acid | |
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Record name | Butane-1,2,3,4-tetracarboxylic acid | |
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Melting Point |
385 °F (NTP, 1992) | |
Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/19919 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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